

# An In-depth Technical Guide to (1R,2S)-VU0155041: Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: (1R,2S)-VU0155041

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**(1R,2S)-VU0155041**, a significant tool compound in neuroscience research, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

## Introduction

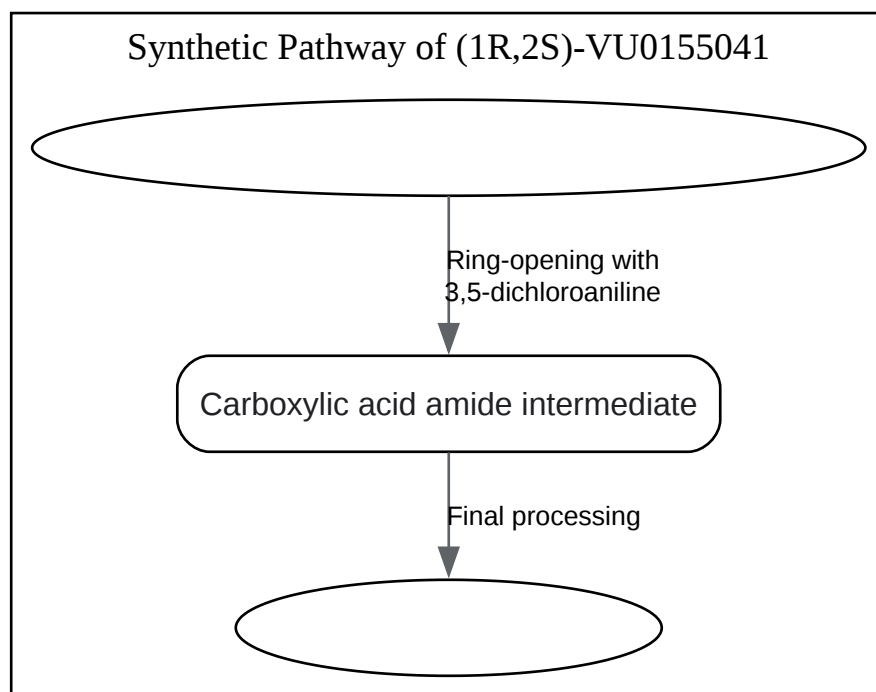
Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease.[2] Allosteric modulation of mGluR4 offers several advantages over orthosteric agonism, including enhanced receptor subtype selectivity and a more nuanced potentiation of the endogenous glutamate signal.[2] VU0155041 has demonstrated efficacy in rodent models of Parkinson's disease, highlighting its potential as a pharmacological tool and a lead compound for drug discovery.[2][3]

## Synthesis of (1R,2S)-VU0155041

The synthesis of **(1R,2S)-VU0155041** is achieved through a concise and efficient route, which has been adapted for parallel synthesis to explore the structure-activity relationship (SAR) of this chemical series.[2][3][4]

## Synthetic Pathway

The synthesis commences with the commercially available cis-1,2-cyclohexanedicarboxylic anhydride. The key step involves the ring-opening of the anhydride with an appropriate amine to form a carboxylic acid amide.[2]



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Caption: Synthetic route to **(1R,2S)-VU0155041**.

## Experimental Protocol: Synthesis of VU0155041 Analog[2]

The following protocol is a generalized procedure for the library synthesis of VU0155041 analogs, as described in the literature.

- **Amine Addition:** To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), the desired amine (RR'NH) is added.
- **Reaction:** The reaction mixture is heated to 55 °C and stirred until the reaction is complete (typically monitored by TLC or LC-MS).

- **Work-up and Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid amide.

## Chemical Properties and Pharmacological Activity

**(1R,2S)-VU0155041** is the cis regioisomer of VU0155041 and has been extensively characterized for its activity at mGluR4.[\[5\]](#)

### Quantitative Data

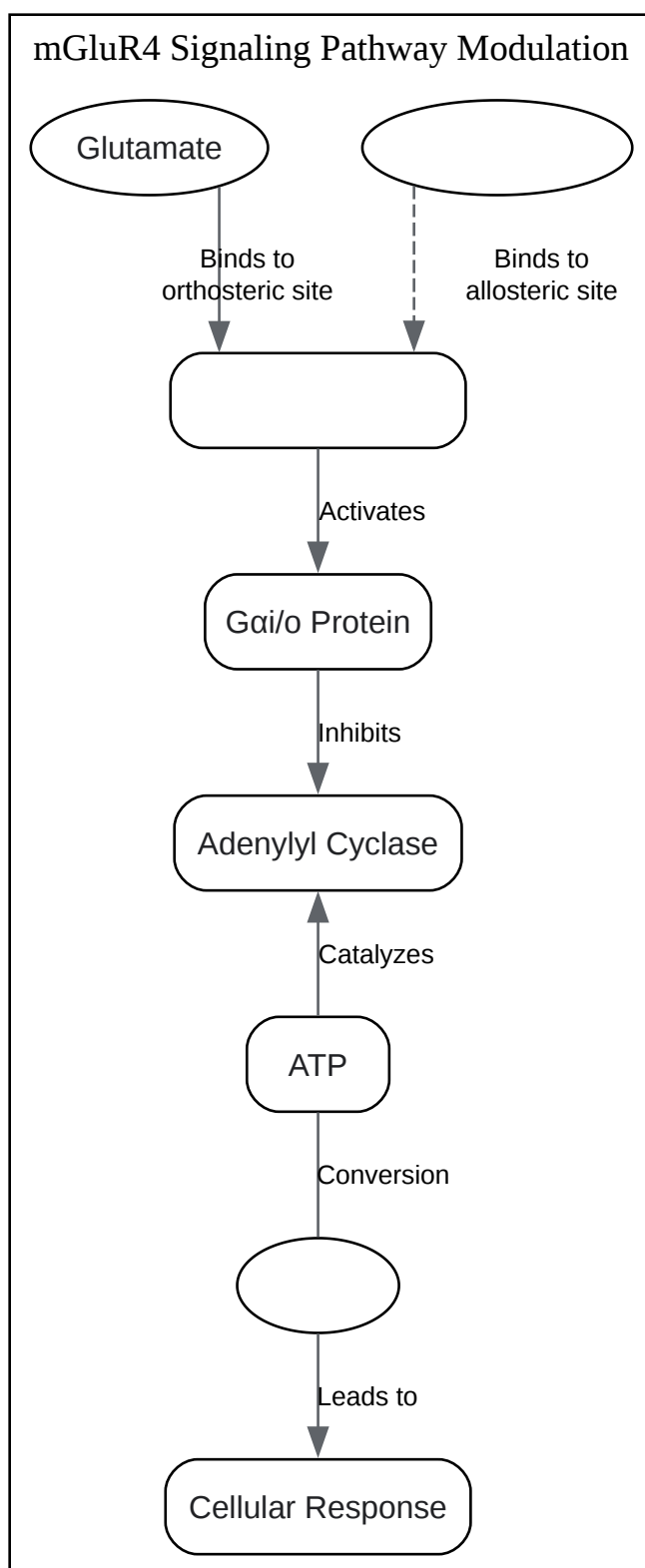
Parameter	Value	Species	Reference
EC50	798 nM	Human mGluR4	<a href="#">[1]</a>
693 nM	Rat mGluR4	<a href="#">[1]</a>	
2.35 $\mu$ M	(partial agonist activity)	<a href="#">[5]</a>	
Purity	$\geq$ 99% (HPLC)	N/A	
Molecular Weight	316.18 g/mol	N/A	
Molecular Formula	C14H15Cl2NO3	N/A	

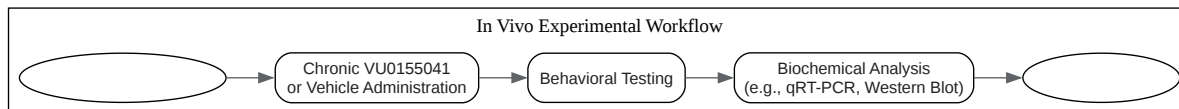
### Mechanism of Action

VU0155041 acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site.[\[5\]](#) This binding potentiates the receptor's response to glutamate.[\[5\]](#) It has been shown to induce a concentration-dependent leftward shift in the glutamate concentration-response curve.[\[6\]](#) Interestingly, VU0155041 also exhibits partial agonist activity at mGluR4, meaning it can activate the receptor to a certain degree even in the absence of glutamate.[\[5\]](#)

### Signaling Pathway

The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potentiation of this pathway by VU0155041 is a key aspect of its mechanism of action.





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